Hydroperoxide, 1-ethoxyethyl

Catalog No.
S13294347
CAS No.
18321-53-4
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroperoxide, 1-ethoxyethyl

CAS Number

18321-53-4

Product Name

Hydroperoxide, 1-ethoxyethyl

IUPAC Name

1-ethoxy-1-hydroperoxyethane

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3

InChI Key

CXWWPQGYBJCHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OO

Hydroperoxide, 1-ethoxyethyl, is an organic compound with the chemical formula C4_4H10_{10}O3_3. It is categorized as an organic hydroperoxide, characterized by the presence of a hydroperoxide functional group (-O-OH) attached to an ethoxyethyl moiety. This compound is typically a colorless liquid and is known for its potential reactivity and instability, particularly under certain conditions such as heat or mechanical shock. Hydroperoxides, including 1-ethoxyethyl hydroperoxide, are commonly recognized for their role in various

Due to its hydroperoxide group. Some notable reactions include:

  • Decomposition: Hydroperoxides are prone to decomposition, often yielding free radicals and other reactive species. The bond dissociation energy of the oxygen-oxygen bond in peroxides is relatively low (20 to 50 kcal/mol), leading to spontaneous decomposition under certain conditions such as heat or contamination .
  • Substitution Reactions: In the presence of suitable nucleophiles, hydroperoxides can undergo substitution reactions where the hydroperoxide group can be replaced by other functional groups, altering the compound's reactivity and properties .
  • Oxidation Reactions: Hydroperoxides can act as oxidizing agents in various chemical transformations, facilitating the oxidation of other organic compounds .

The biological activity of hydroperoxides, including 1-ethoxyethyl hydroperoxide, is primarily associated with their role as reactive oxygen species. These compounds can induce oxidative stress in biological systems, leading to cellular damage if not regulated. They have been studied for their potential effects on:

  • Cellular Signaling: Hydroperoxides can act as signaling molecules in various biological pathways, influencing processes such as inflammation and apoptosis .
  • Toxicity: At elevated concentrations, hydroperoxides can exhibit cytotoxic effects due to their ability to generate free radicals that damage cellular components like DNA, proteins, and lipids .

1-Ethoxyethyl hydroperoxide can be synthesized through several methods:

  • Autooxidation of Ethers: This method involves the slow oxidation of diethyl ether when exposed to atmospheric oxygen over time. This process can lead to the formation of various peroxides, including 1-ethoxyethyl hydroperoxide
    4
    .
  • Catalytic Reactions: The compound can also be synthesized via catalytic reactions involving ethane and hydrogen peroxide under specific conditions. This method typically requires catalysts that facilitate the formation of the hydroperoxide functional group from alkanes .

Hydroperoxide compounds are utilized in various applications across different fields:

  • Organic Synthesis: They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .
  • Combustion Chemistry: Hydroperoxides play a significant role in combustion processes, contributing to the formation of pollutants and influencing combustion efficiency .
  • Explosives: Due to their instability and tendency to decompose violently under certain conditions, hydroperoxides are classified as hazardous materials and have been studied for their explosive potential when mixed with other compounds .

Interaction studies involving 1-ethoxyethyl hydroperoxide primarily focus on its reactivity with other chemical species. Key interactions include:

  • Reactivity with Free Radicals: Hydroperoxides can react with free radicals generated during combustion or oxidative stress, leading to chain reactions that may amplify oxidative damage or alter reaction pathways .
  • Stability Studies: Research has been conducted on the stability of 1-ethoxyethyl hydroperoxide under various conditions (temperature, pressure) to understand its safe handling and storage requirements due to its explosive nature when decomposed .

1-Ethoxyethyl hydroperoxide shares structural similarities with several other organic peroxides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl HydroperoxideC2_2H6_6O2_2Formed during combustion; used in organic synthesis
Methyl HydroperoxideC2_2H8_8O2_2More reactive; often used in laboratory settings
Benzoyl PeroxideC14_14H10_10O4_4Commonly used as a radical initiator in polymerization
Tert-butyl HydroperoxideC4_4H10_10O2_2Known for its stability compared to other peroxides

Uniqueness of 1-Ethoxyethyl Hydroperoxide

1-Ethoxyethyl hydroperoxide's unique ethoxyethyl group distinguishes it from simpler peroxides like ethyl or methyl hydroperoxide. Its specific structure may influence its reactivity patterns and applications in both synthetic chemistry and industrial processes.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

106.062994177 g/mol

Monoisotopic Mass

106.062994177 g/mol

Heavy Atom Count

7

Wikipedia

Diethyl_ether_peroxide

Dates

Modify: 2024-08-10

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